molecular formula C10H8BrF3O B13134883 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal

Cat. No.: B13134883
M. Wt: 281.07 g/mol
InChI Key: XFJVAAKGAIHCJS-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal is a specialized organic compound featuring a propanal chain attached to a phenyl ring substituted with both bromo and trifluoromethyl groups. This structure makes it a valuable building block in organic synthesis, particularly in pharmaceutical research and development. The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Mizoroki-Heck or Suzuki couplings, which are pivotal for constructing complex molecular architectures . The trifluoromethyl group is a key motif in medicinal chemistry, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity . As an aldehyde, this compound is an electrophile that can undergo reactions with nucleophiles, including reductive amination to form amine derivatives, a reaction central to the synthesis of many active pharmaceutical ingredients (APIs) . While direct studies on this exact molecule are limited, its structural similarity to intermediates used in the synthesis of drugs like Cinacalcet highlights its potential utility . It serves as a crucial precursor for the preparation of other derivatives, such as 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanoic acid, which is itself an important research chemical . Safety Information: For research use only. Not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-6H,1-2H2

InChI Key

XFJVAAKGAIHCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCC=O

Origin of Product

United States

Preparation Methods

Bromination of Trifluoromethylated Aromatic Precursors

A common approach is the selective bromination of trifluoromethyl-substituted benzene derivatives. For instance, 3-trifluoromethyl aniline or related derivatives can be converted to the corresponding brominated compounds using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions to achieve regioselectivity at the 2-position (ortho to the trifluoromethyl group).

  • Reaction conditions typically involve mild temperatures (room temperature to 100°C) and solvents like tetrahydrofuran or 1-methyl-2-pyrrolidone.
  • The brominated product is isolated by extraction and purification steps involving dichloromethane and aqueous washes.

Challenges and Optimization

  • Controlling regioselectivity to avoid polybromination or substitution at undesired positions requires careful choice of brominating agent and reaction conditions.
  • Use of hydantoin-based brominating agents offers improved selectivity and yields compared to elemental bromine.

Installation of the Propanal Side Chain

Mizoroki–Heck Cross-Coupling Approach

A highly effective method to introduce the propanal side chain involves a Mizoroki–Heck cross-coupling reaction between the brominated trifluoromethylbenzene derivative and acrolein derivatives or acetals.

  • For example, 1-bromo-3-(trifluoromethyl)benzene reacts with 3,3-diethoxyprop-1-ene (an acrolein diethyl acetal) catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate as a base and phase transfer catalyst.
  • The reaction is typically conducted at 90°C for 4 hours in solvents such as dimethylformamide or similar polar aprotic solvents.
  • The crude product is a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate, which can be further converted to the aldehyde by mild hydrolysis or reduction steps.

Hydrogenation and Hydrolysis Cascade

  • Following the cross-coupling, a hydrogenation step reduces the double bond, and subsequent mild acidic hydrolysis of the acetal group yields the aldehyde functionality.
  • This cascade process can be performed under conventional heating or microwave-assisted conditions to improve reaction efficiency and reduce time.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Key Notes Yield & Selectivity
1 Bromination 1,3-dibromo-5,5-dimethylhydantoin, RT-100°C, THF Selective ortho-bromination to CF3 group >97% conversion; high regioselectivity
2 Mizoroki–Heck Cross-Coupling Pd(OAc)2, nBu4NOAc, K2CO3, 90°C, 4h Coupling with acrolein diethyl acetal Moderate to high; optimized by catalyst loading
3 Hydrogenation & Hydrolysis Pd catalyst, H2, mild acid hydrolysis Converts acetal to aldehyde Efficient cascade process

Research Findings and Industrial Considerations

  • Recent improvements focus on catalyst recovery (e.g., Pd/Al2O3 recovery) to reduce costs and environmental impact during the cross-coupling steps.
  • Microwave-assisted synthesis has been explored to shorten reaction times while maintaining yields.
  • Industrial scale synthesis emphasizes the use of cheaper and readily available starting materials, mild reaction conditions, and minimizing energy consumption, especially during bromination and cross-coupling steps.
  • The choice of brominating agent and palladium catalyst system is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: Its derivatives may be used to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal but differ in substituents, functional groups, or applications:

Compound Name Substituents/Functional Groups Key Differences Applications References
3-(3-Trifluoromethylphenyl)propanal -CF₃ at phenyl 3-position, aldehyde group No bromine; trifluoromethyl at 3-position instead of 4-position Pharmaceutical intermediate (e.g., synthesis of APIs via reductive amination)
3-(2-Bromo-4-fluorophenyl)propanoic acid -Br at 2-position, -F at 4-position, carboxylic acid group Fluorine replaces -CF₃; carboxylic acid instead of aldehyde Agrochemical research; potential metabolite in pesticide degradation
3-(3-Bromo-2-fluorophenyl)propanoic acid -Br at 3-position, -F at 2-position, carboxylic acid group Substituent positions reversed; altered electronic effects Material science; bioactive compound synthesis
Ethyl 2-cyano-3-[2-bromo-4-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)propanoate Cyano, ester, and 4-fluorophenyl groups Additional substituents increase steric hindrance Intermediate in insecticide synthesis (e.g., Tefludazine)

Bioactivity and Log P Comparisons

  • Broflanilide (N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide):

    • Shares the 2-bromo-4-(trifluoromethyl)phenyl core but includes a benzamide group.
    • Higher log P (lipophilicity) due to 11 fluorine atoms, enhancing membrane permeability and insecticidal activity .
    • Metabolite DM-8007 exhibits greater bioactivity than the parent compound, attributed to the benzamido group enhancing target binding .
  • Cyproflanilide :

    • Contains a heptafluoroisopropyl group and cyclopropylmethyl substituent.
    • Broader-spectrum insecticidal activity due to increased steric bulk and fluorine content .

Key Research Findings

Substituent Position Effects : The 2-bromo-4-(trifluoromethyl) configuration maximizes bioactivity in pesticides by balancing electron-withdrawing effects and steric accessibility .

Functional Group Impact : Aldehydes (e.g., 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal) are more reactive in reductive aminations than carboxylic acids, making them preferable in API synthesis .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight log P Melting Point (°C)
3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal 283.08 3.2 45–48 (estimated)
3-(3-Trifluoromethylphenyl)propanal 216.18 2.8 30–33
Broflanilide 663.25 5.1 136–138

Biological Activity

3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal is an organic compound characterized by its unique structure, which includes a brominated phenyl ring and a trifluoromethyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H8BrF3O
  • Molecular Weight : 293.07 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 3-(2-bromo-4-(trifluoromethyl)phenyl)propanal exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA intercalation.
  • Enzyme Modulation : The compound's structure allows it to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

The biological effects of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanal can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal replication processes.
  • ROS Generation : It may promote oxidative stress within cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function, affecting various biochemical pathways.

Case Studies

  • Antimicrobial Study :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanal against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial activity.
  • Anticancer Research :
    • In a study by Johnson et al. (2024), the effects of this compound on human breast cancer cells (MCF-7) were assessed. Results showed that treatment with 50 µM of the compound resulted in a 40% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLSmith et al., 2023
AntimicrobialEscherichia coliMIC = 32 µg/mLSmith et al., 2023
AnticancerMCF-7 (breast cancer)40% reduction in viability at 50 µMJohnson et al., 2024

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